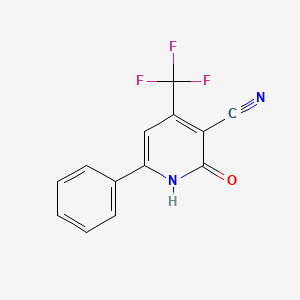
Nadide phosphate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium Nicotinamide Adenine Dinucleotide Phosphate is a vital coenzyme in cellular metabolism. It serves as a crucial redox cofactor facilitating electron transfer and energy production. This compound plays a pivotal role in various metabolic reactions, particularly in redox processes, making it indispensable for understanding and manipulating cellular redox processes .
Scientific Research Applications
Disodium Nicotinamide Adenine Dinucleotide Phosphate has extensive applications in scientific research:
Mechanism of Action
- NADP (Nicotinamide adenine dinucleotide phosphate) is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage .
- Its primary targets include various enzymatic reactions where it serves as an electron carrier, being alternately oxidized (NADP⁺) and reduced (NADPH) .
Target of Action
Mode of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium Nicotinamide Adenine Dinucleotide Phosphate can be synthesized from Nicotinamide Adenine Dinucleotide by phosphorylation. The reaction involves the addition of a phosphate group to Nicotinamide Adenine Dinucleotide using Nicotinamide Adenine Dinucleotide kinase. This enzyme catalyzes the transfer of a phosphate group from Adenosine Triphosphate to Nicotinamide Adenine Dinucleotide, forming Nicotinamide Adenine Dinucleotide Phosphate .
Industrial Production Methods: In industrial settings, Disodium Nicotinamide Adenine Dinucleotide Phosphate is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then processed to extract and purify Disodium Nicotinamide Adenine Dinucleotide Phosphate .
Chemical Reactions Analysis
Types of Reactions: Disodium Nicotinamide Adenine Dinucleotide Phosphate primarily undergoes redox reactions. It can be oxidized to form Nicotinamide Adenine Dinucleotide Phosphate and reduced to produce Nicotinamide Adenine Dinucleotide Phosphate Hydrogen .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Typically involves reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products:
Oxidation: Nicotinamide Adenine Dinucleotide Phosphate
Reduction: Nicotinamide Adenine Dinucleotide Phosphate Hydrogen
Comparison with Similar Compounds
- Nicotinamide Adenine Dinucleotide
- Nicotinamide Adenine Dinucleotide Hydrogen
- Nicotinamide Adenine Dinucleotide Phosphate Hydrogen
Comparison: Disodium Nicotinamide Adenine Dinucleotide Phosphate is unique due to its additional phosphate group, which enhances its solubility and stability. This makes it particularly well-suited for research and industrial applications. Unlike Nicotinamide Adenine Dinucleotide, which primarily participates in catabolic reactions, Disodium Nicotinamide Adenine Dinucleotide Phosphate is involved in anabolic processes, such as biosynthesis and detoxification .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nadide phosphate disodium involves the reaction of Nadide with phosphoric acid followed by the addition of disodium hydrogen phosphate.", "Starting Materials": [ "Nadide", "Phosphoric acid", "Disodium hydrogen phosphate" ], "Reaction": [ "Step 1: Nadide is dissolved in water to form a solution.", "Step 2: Phosphoric acid is added to the Nadide solution and the mixture is stirred for several hours at room temperature.", "Step 3: Disodium hydrogen phosphate is added to the mixture and the reaction is allowed to proceed for several more hours.", "Step 4: The resulting mixture is filtered to remove any solids and the filtrate is evaporated to dryness.", "Step 5: The dried product is then purified by recrystallization from water to obtain Nadide phosphate disodium." ] } | |
CAS No. |
24292-60-2 |
Molecular Formula |
C21H26N7Na2O17P3 |
Molecular Weight |
787.4 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
WSDDJLMGYRLUKR-WUEGHLCSSA-L |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
physical_description |
Grayish-white solid; [Merck Index] |
Related CAS |
24292-60-2 |
Synonyms |
Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Difluoromethoxy)anilino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B1223884.png)



![4-chloro-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B1223890.png)
![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)

![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)



